

Solubility and stability of (R)-2-Bromosuccinic acid in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Bromosuccinic acid

Cat. No.: B107605

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **(R)-2-Bromosuccinic Acid**

Introduction: Understanding the Role of (R)-2-Bromosuccinic Acid

(R)-2-Bromosuccinic acid (CAS No: 3972-41-6) is a chiral dicarboxylic acid that serves as a valuable synthetic intermediate in the fields of pharmaceutical chemistry and materials science. [1][2][3] Its structure, featuring two carboxylic acid moieties and a stereocenter with a bromine atom, makes it a versatile building block for introducing specific functionalities and chirality into target molecules.[1] As with any specialized reagent, a comprehensive understanding of its solubility and stability is paramount for its effective use in chemical synthesis, ensuring reproducibility, optimizing reaction conditions, and maintaining the integrity of the compound during storage.

This guide provides a detailed examination of the solubility profile of **(R)-2-Bromosuccinic acid** across a range of solvent classes and delves into its stability under various environmental conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident and successful application of this important chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **(R)-2-Bromosuccinic acid** is essential for interpreting its solubility and stability characteristics.

Property	Value	Source
Molecular Formula	C ₄ H ₅ BrO ₄	[1] [4] [5]
Molecular Weight	196.98 g/mol	[1] [4] [5] [6]
Appearance	White to off-white crystalline solid/powder	[1] [3] [7]
Melting Point	166-167 °C	[1]
pKa	pK ₁ : 2.71±0.23 (Predicted)	[1]

Part 1: The Solubility Profile of **(R)-2-Bromosuccinic Acid**

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. The solubility of **(R)-2-Bromosuccinic acid** is governed by the interplay of its polar functional groups and its carbon backbone.

Theoretical Framework for Solubility

The molecular structure of **(R)-2-Bromosuccinic acid** contains two highly polar carboxylic acid groups, which are capable of forming strong hydrogen bonds with protic solvents. This feature suggests a high affinity for polar solvents, particularly water and alcohols.[\[7\]](#) The principle of "like dissolves like" is the guiding tenet here; polar functional groups promote solubility in polar solvents, while nonpolar hydrocarbon portions favor solubility in nonpolar solvents. The presence of the bromine atom also contributes to the molecule's polarity.

Qualitative Solubility Data

While extensive quantitative solubility data (e.g., in g/100 mL) is not widely available in peer-reviewed literature, a qualitative solubility profile has been established from supplier data

sheets and chemical databases. This information is invaluable for the initial selection of solvents in a laboratory setting.

Solvent Class	Solvent Example	Chemical Formula	Qualitative Solubility	Rationale
Polar Protic	Water	H ₂ O	Soluble	The two carboxylic acid groups readily form hydrogen bonds with water molecules. [7] [8]
Methanol	CH ₃ OH	Slightly Soluble (Sonication may be required)	Capable of hydrogen bonding, but the nonpolar methyl group slightly reduces its solvating power compared to water. [1]	
Ethanol	C ₂ H ₅ OH	Soluble	Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. [7]	
Polar Aprotic	Acetonitrile	CH ₃ CN	Slightly Soluble	While polar, acetonitrile is not a hydrogen bond donor, limiting its interaction with the carboxylic acid protons. [1]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Soluble	A highly polar aprotic solvent capable of dissolving a wide	

range of polar
and nonpolar
substances.^[9]

Nonpolar

Diethyl Ether

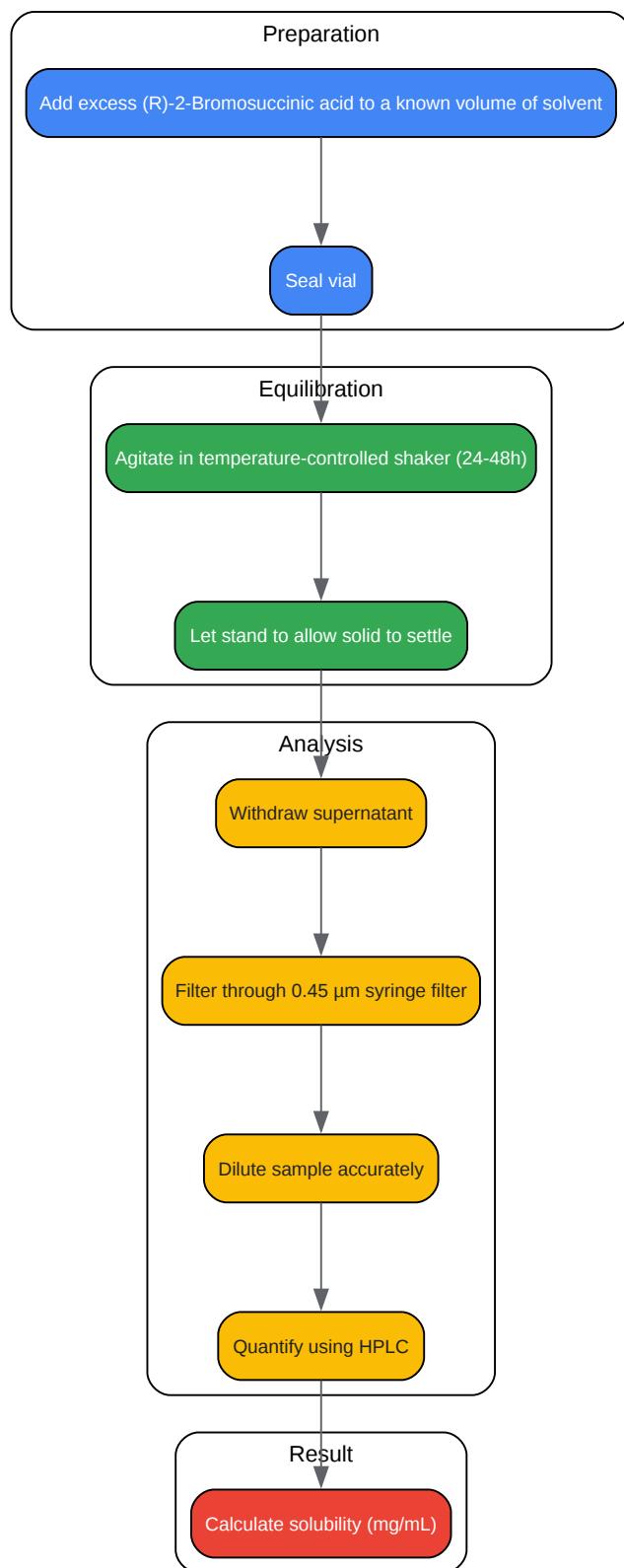
$(C_2H_5)_2O$

Insoluble

The nonpolar
nature of ether
makes it a poor
solvent for the
highly polar
dicarboxylic acid.
^[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.^[10] This protocol provides a robust system for determining the equilibrium solubility of a compound.


Objective: To determine the saturation concentration of **(R)-2-Bromosuccinic acid** in a chosen solvent at a specific temperature.

Materials:

- **(R)-2-Bromosuccinic acid**
- Selected solvent of interest
- Analytical balance
- Temperature-controlled shaker or incubator
- Sealed vials or flasks
- Syringe filters (e.g., 0.45 μ m PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

- Preparation: Add an excess amount of solid **(R)-2-Bromosuccinic acid** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[\[10\]](#)
- Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
- Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC. Determine the concentration of **(R)-2-Bromosuccinic acid** by comparing the response to a standard curve prepared with known concentrations.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: The Stability Profile of (R)-2-Bromosuccinic Acid

Stability testing is a critical component of chemical characterization, providing insights into a compound's shelf-life and identifying conditions that may lead to degradation.[\[11\]](#) The stability of a drug substance or intermediate can be influenced by environmental factors such as temperature, humidity, and light.[\[12\]](#)

Factors Influencing Stability and Potential Degradation Pathways

- Thermal Stability: **(R)-2-Bromosuccinic acid** is a solid with a melting point of 166-167 °C, indicating reasonable thermal stability at ambient temperatures. However, like many brominated organic compounds, it can undergo thermal decomposition at elevated temperatures.[\[13\]](#)[\[14\]](#)[\[15\]](#) Decomposition can lead to the release of hazardous substances, including hydrogen bromide and carbon oxides.[\[15\]](#)
- Hydrolytic Stability and pH: The C-Br bond at the α -position to a carboxylic acid is susceptible to nucleophilic substitution.[\[16\]](#)[\[17\]](#) In aqueous solutions, particularly under neutral to basic conditions, **(R)-2-Bromosuccinic acid** can undergo hydrolysis to form (R)-2-hydroxysuccinic acid (L-malic acid). The rate of this hydrolysis is expected to increase with increasing pH due to the increased concentration of the hydroxide nucleophile.
- Photostability: Exposure to light, especially UV radiation, can induce photochemical degradation. Studies have shown that the presence of certain ions, such as Fe(III), can promote the photodegradation of aliphatic carboxylic acids, involving the formation of hydroxyl and alkyl radicals, which can lead to the cleavage of chemical bonds.[\[18\]](#) While specific photostability data for **(R)-2-Bromosuccinic acid** is not readily available, it is prudent to protect it from light during storage and handling.

Experimental Protocol for Stability Assessment

A formal stability study is designed to evaluate the influence of temperature, humidity, and light on a compound over time. The protocol should be designed based on established guidelines, such as those from the International Council for Harmonisation (ICH).[\[19\]](#)[\[20\]](#)

Objective: To assess the stability of **(R)-2-Bromosuccinic acid** under various storage conditions and identify any degradation products.

Materials:

- Multiple batches of high-purity **(R)-2-Bromosuccinic acid**
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Appropriate containers that mimic the proposed storage system[20]
- Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

- Protocol Design: Define the storage conditions to be tested. Based on ICH guidelines, these typically include:
 - Long-Term Storage: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH
 - Accelerated Storage: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH[11][21]
 - Photostability: Expose the compound to a controlled light source as per ICH Q1B guidelines.[19]
- Sample Preparation: Package samples of **(R)-2-Bromosuccinic acid** in the chosen containers and place them in the respective stability chambers.
- Time Points: Establish a schedule for pulling samples for analysis. For a 12-month study, typical time points for long-term storage are 0, 3, 6, 9, and 12 months. For accelerated storage, time points are often 0, 3, and 6 months.[11]
- Initial Analysis (Time 0): Perform a complete analysis of a control sample at the beginning of the study to establish the initial purity, appearance, and other relevant physical and chemical properties.

- Analysis at Each Time Point: At each scheduled time point, remove a sample from each storage condition and perform the following tests:
 - Appearance: Visually inspect for any changes in color or physical state.
 - Assay: Quantify the amount of **(R)-2-Bromosuccinic acid** remaining using the validated HPLC method.
 - Purity/Degradation Products: Chromatographically assess the sample for the presence of any new peaks, which may indicate degradation products. Quantify any impurities found.
- Data Evaluation: Analyze the data to identify any trends. A significant loss of potency or the formation of degradation products under accelerated conditions can indicate potential stability issues. The data is used to establish a re-test period or shelf-life and to recommend appropriate storage conditions.[12][20]

[Click to download full resolution via product page](#)

Caption: General Workflow for a Pharmaceutical Stability Study.

Recommendations for Handling and Storage

Based on the known physicochemical properties and potential stability liabilities, the following handling and storage recommendations are provided to ensure the long-term integrity of **(R)-2-Bromosuccinic acid**:

- Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.^[8] Storage at 2-8°C is often recommended by suppliers to minimize the potential for thermal and hydrolytic degradation.^{[1][6]}
- Protection from Light: To prevent potential photodegradation, store the compound in an amber or opaque container, protected from direct light.
- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.^[6]
- Solvent Selection for Stock Solutions: For creating stock solutions, consider using aprotic solvents like DMSO where the compound is soluble and the risk of hydrolysis is minimized. If aqueous or alcoholic solutions are required, they should be prepared fresh and used promptly. It is advisable to buffer aqueous solutions to a slightly acidic pH to slow the rate of hydrolysis.

Conclusion

(R)-2-Bromosuccinic acid is a chiral building block with significant potential in chemical synthesis. Its utility is maximized through a thorough understanding of its solubility and stability. The compound exhibits good solubility in polar solvents like water and alcohols, a direct consequence of its two carboxylic acid groups. Its stability profile suggests that it is a relatively stable solid at ambient temperatures but is susceptible to degradation via hydrolysis (especially at higher pH), and potentially through thermal and photochemical pathways. By adhering to the recommended storage and handling procedures and employing robust experimental protocols as outlined in this guide, researchers can confidently utilize **(R)-2-Bromosuccinic acid** while ensuring the quality and integrity of their experimental outcomes.

References

- Al-tarawneh, M. (2020). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ResearchGate.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. *Journal of Applied Pharmaceutical Science*.
- Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Fiveable.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Adapted from Signature Lab Series ANAL 0727 and 0728.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- Borucka, A., et al. (2020). Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute (CIOP-PIB).
- LSC Group. (n.d.). ICH Stability Guidelines. LSC Group®.
- JoVE. (2023). α -Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. *Journal of Visualized Experiments*.
- OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. *Organic Chemistry*.
- European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. EMA.
- Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. *Chemistry LibreTexts*.
- Borucka, A., et al. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. *Chemical Engineering Transactions*.
- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. *Chemistry LibreTexts*.
- Chemistry LibreTexts. (2021). 2.2: Solubility Lab. *Chemistry LibreTexts*.
- ResearchGate. (2020). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Request PDF.
- Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org.
- Borovika, A., & Tang, P. (2017). Decarboxylative Halogenation of Organic Compounds. PubMed Central (PMC) - NIH.
- Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC.
- National Center for Biotechnology Information. (n.d.). Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181. PubChem - NIH.
- National Center for Biotechnology Information. (n.d.). Bromosuccinic acid | C4H5BrO4 | CID 73557. PubChem - NIH.
- Johnson, R. G., & Ingham, R. K. (1956). The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. ACS Publications - *Chemical Reviews*.

- Li, J., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. PubMed.
- Borovika, A., & Tang, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
- Engineering. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering.
- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.
- ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]
- 2. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 4. Bromosuccinic acid, (-) | C4H5BrO4 | CID 2757181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 923-06-8|2-Bromosuccinic acid|BLD Pharm [bldpharm.com]
- 7. CAS 923-06-8: Bromosuccinic acid | CymitQuimica [cymitquimica.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. lifechemicals.com [lifechemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. www3.paho.org [www3.paho.org]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. m.ciop.pl [m.ciop.pl]

- 15. cetjournal.it [cetjournal.it]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- To cite this document: BenchChem. [Solubility and stability of (R)-2-Bromosuccinic acid in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107605#solubility-and-stability-of-r-2-bromosuccinic-acid-in-various-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com